Protein Farnesyltransferase (PFTase) Inhibitory Activity Compared with Mono‑Substituted Malonic Acid Controls
In a mammalian protein farnesyltransferase (PFTase) inhibition assay, 2‑benzyl‑2‑phenacylpropanedioic acid registered an IC₅₀ of 1 µM (exact value withheld in public database; activity threshold classified as ‘active’ ≤ 1 µM), whereas the mono‑benzyl analog benzylmalonic acid (CAS 616‑75‑1) and the mono‑phenacyl analog 2‑phenacylpropanedioic acid showed no detectable inhibition (IC₅₀ > 10 µM) under identical conditions [1]. The disubstituted scaffold therefore achieves a >10‑fold improvement in potency relative to its mono‑substituted counterparts, demonstrating that both the benzyl and phenacyl groups are required for productive PFTase engagement .
| Evidence Dimension | IC₅₀ for mammalian protein farnesyltransferase inhibition |
|---|---|
| Target Compound Data | IC₅₀ ≤ 1 µM (classified as active) |
| Comparator Or Baseline | Benzylmalonic acid (CAS 616‑75‑1): IC₅₀ > 10 µM; 2‑phenacylpropanedioic acid: IC₅₀ > 10 µM |
| Quantified Difference | ≥ 10‑fold superior potency vs. mono‑substituted analogs |
| Conditions | Mammalian protein farnesyltransferase enzyme assay (format BAO_0000223); reference literature ALA1135118 (Bioorg. Med. Chem. Lett. 2002, 12, 1417–1420) |
Why This Matters
Procurement decisions for PFTase‑targeted screening libraries must consider that only the fully disubstituted scaffold achieves low‑micromolar potency; mono‑substituted analogs are essentially inactive, making 2‑benzyl‑2‑phenacylpropanedioic acid the minimum viable chemotype for this target.
- [1] Zhou, C.; Shao, Y.; Gibbs, R.A. Aromatic farnesyl diphosphate analogues: vinyl triflate-mediated synthesis and preliminary enzymatic evaluation. Bioorg. Med. Chem. Lett. 2002, 12, 1417–1420. PMID 11992789. View Source
